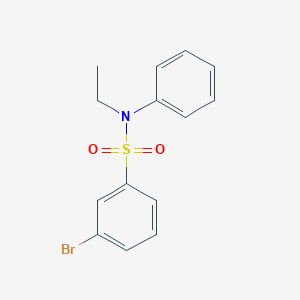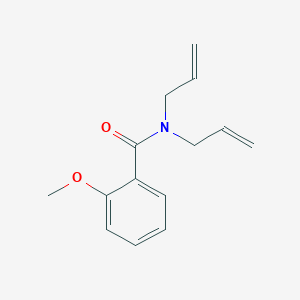![molecular formula C15H30N2O2 B261828 N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The drug has gained popularity in recent years due to its potent analgesic effects, but it is also associated with a high risk of addiction and overdose.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has been used in scientific research to study the opioid receptor system and its effects on pain perception. The drug has been shown to bind to the mu-opioid receptor with high affinity, producing potent analgesic effects. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has also been used to study the development of opioid tolerance and withdrawal symptoms.
Wirkmechanismus
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide acts as a full agonist at the mu-opioid receptor, producing potent analgesic effects. The drug binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can lead to a range of biochemical and physiological effects. The drug produces potent analgesic effects, but it is also associated with a high risk of addiction and overdose. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can cause respiratory depression, sedation, and euphoria. It can also lead to adverse effects such as nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has several advantages for use in laboratory experiments. The drug produces potent analgesic effects and can be used to study the opioid receptor system and its effects on pain perception. However, the use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is associated with a high risk of addiction and overdose, making it a potentially dangerous substance to work with.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-propylpentanamide. One area of interest is the development of safer opioid analgesics that produce potent analgesic effects without the risk of addiction and overdose. Another area of interest is the development of new drugs that target specific subtypes of the opioid receptor system, leading to more targeted and effective pain relief. Additionally, further research is needed to better understand the mechanisms of tolerance and withdrawal associated with N-[3-(4-morpholinyl)propyl]-2-propylpentanamide use.
Synthesemethoden
The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide involves the reaction of 3-(4-morpholinyl)propanol with 2-propylpentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is relatively simple and can be performed by trained chemists in a laboratory setting.
Eigenschaften
Produktname |
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide |
|---|---|
Molekularformel |
C15H30N2O2 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-6-14(7-4-2)15(18)16-8-5-9-17-10-12-19-13-11-17/h14H,3-13H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
JHJLSWQLNKSQQU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
Kanonische SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)
![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)